![molecular formula C19H19ClN2O4 B2750286 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide CAS No. 905666-59-3](/img/structure/B2750286.png)
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an acetamide group, a pyrrolidinone group, and a methoxyphenoxy group . These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a pyrrolidinone ring (a five-membered ring with one oxygen and one nitrogen), attached to a 4-chlorophenyl group and a 3-methoxyphenoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The pyrrolidinone ring might participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar groups like the acetamide and the methoxyphenoxy could make it somewhat soluble in polar solvents .Scientific Research Applications
Synthesis and Pharmacological Activities
This compound is part of a broader class of phenoxy acetamide derivatives that have been investigated for their potential as therapeutic candidates. The synthesis of these compounds involves a variety of chemical techniques and computational chemistry applications to study drug utilization and biological effects. Specifically, N-phenylacetamide sulphonamides have shown promising analgesic activity, comparable or superior to paracetamol .
Antiviral Applications
Derivatives of phenoxy acetamide, such as the one , have been explored for their antiviral properties. This is particularly relevant in the context of designing new pharmaceuticals or improving existing ones to enhance safety and efficacy .
Agricultural Applications
The phenoxy acetamide class, which includes our compound of interest, has shown potential in agricultural applications. This includes the development of new derivatives that could act as safe and effective agents in enhancing the quality of life by protecting crops and increasing yields .
Biological Interface and Medicinal Chemistry
In medicinal chemistry, this compound could play a role in the design of new drugs by interacting with molecular structures and functional groups. Its diverse chemical structure allows for the exploration of various molecular interactions, which is crucial in drug development .
Chemical Diversity and Drug Design
The chemical diversity of phenoxy acetamide and its derivatives provides a rich framework for chemists to design new compounds. The compound could serve as a starting point for the synthesis of pharmacologically interesting compounds with a wide range of compositions .
Neurotoxicity Research
Compounds similar to N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide have been used in neurotoxicity studies. These studies investigate the effects of new compounds on behavioral parameters, enzyme activity, and oxidative stress in the brain, which is crucial for understanding the safety profile of new drugs .
Future Directions
properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-16-3-2-4-17(10-16)26-12-18(23)21-14-9-19(24)22(11-14)15-7-5-13(20)6-8-15/h2-8,10,14H,9,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFYYHNVAZKQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide |
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